2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione
Overview
Description
2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione is a complex organic compound that features an adamantane moiety, an isoquinoline ring, and an isoindole-1,3-dione structure.
Preparation Methods
The synthesis of 2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione involves multiple stepsThe reaction conditions typically involve the use of bromide groups on the benzene ring, allowing for further modifications . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The isoindole-1,3-dione structure can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromide positions on the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to form strong host-guest interactions with macrocyclic molecules, which can influence various biological pathways . The isoquinoline and isoindole-1,3-dione structures contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives and isoquinoline-based molecules. For example:
Amantadine: An antiviral drug that features an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.
Phthalimide derivatives: These compounds share the isoindole-1,3-dione structure and are used in various pharmaceutical applications. The uniqueness of 2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione lies in its combination of these structural elements, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(adamantane-1-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c32-26-23-7-3-4-8-24(23)27(33)31(26)17-25-22-6-2-1-5-21(22)9-10-30(25)28(34)29-14-18-11-19(15-29)13-20(12-18)16-29/h1-8,18-20,25H,9-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFIGTFDWRKXHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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